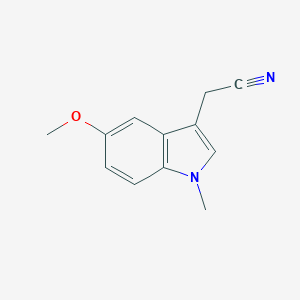

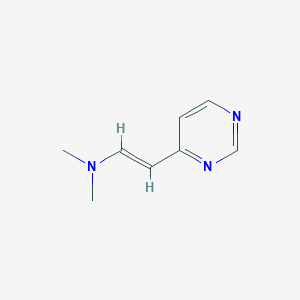

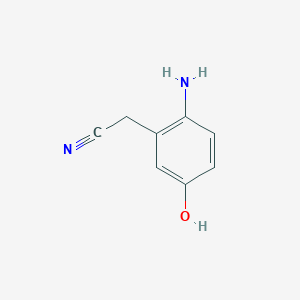

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is a versatile reactant used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors for diabetic complications treatment . It is also used in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors .

Synthesis Analysis

The synthesis of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” involves several steps. For instance, it can be synthesized from the Sonogashira reaction between acetoxyaryl iodide and alkyne . The resulting alkyne is then used in the preparation of indole-N-acetic acid derivatives .Molecular Structure Analysis

The molecular structure of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is represented by the Inchi Code: 1S/C11H10N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 . This indicates that the compound has a molecular weight of 191.23 .Chemical Reactions Analysis

“(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is a versatile reactant used in various chemical reactions. For instance, it is used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors . It is also used in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors .Physical And Chemical Properties Analysis

“(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is a solid at ambient temperature . It has a molecular weight of 191.23 and an Inchi Code of 1S/C11H10N2O/c1-14-9-2-3-11-10 (6-9)8 (4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 .Wirkmechanismus

While the exact mechanism of action of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” is not specified in the search results, it is known that the compound is used in the preparation of indole-N-acetic acid derivatives as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the metabolism of glucose, and its inhibition is a therapeutic strategy for the treatment of diabetic complications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary statements include P280;P305+P351+P338, advising to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Zukünftige Richtungen

The future directions of “(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile” could involve further exploration of its potential as an aldose reductase inhibitor for the treatment of diabetic complications . Additionally, its use in the synthesis of carboline analogs as potent MAPKAP-K2 inhibitors could be further investigated .

Eigenschaften

IUPAC Name |

2-(5-methoxy-1-methylindol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-8-9(5-6-13)11-7-10(15-2)3-4-12(11)14/h3-4,7-8H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPFLMOOTACHJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443042 |

Source

|

| Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile | |

CAS RN |

176688-98-5 |

Source

|

| Record name | (5-METHOXY-1-METHYL-1H-INDOL-3-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)

![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)